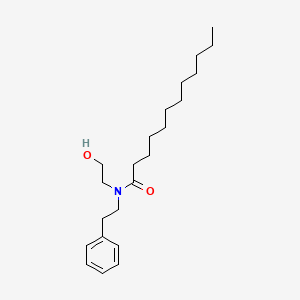
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide is an organic compound that belongs to the class of amides This compound features a long dodecane chain, a hydroxyethyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide typically involves the reaction of dodecanoic acid with 2-hydroxyethylamine and 2-phenylethylamine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the specific reaction, such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N-(2-phenylethyl)hexanamide: Similar structure but with a shorter hexane chain.
N-(2-hydroxyethyl)-N-(2-phenylethyl)octanamide: Similar structure but with an octane chain.
N-(2-hydroxyethyl)-N-(2-phenylethyl)decanamide: Similar structure but with a decane chain.
Uniqueness
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide is unique due to its longer dodecane chain, which may impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
5218-85-9 |
|---|---|
Molecular Formula |
C22H37NO2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-phenylethyl)dodecanamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-13-16-22(25)23(19-20-24)18-17-21-14-11-10-12-15-21/h10-12,14-15,24H,2-9,13,16-20H2,1H3 |
InChI Key |
GDOVLOMTQCSIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCC1=CC=CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
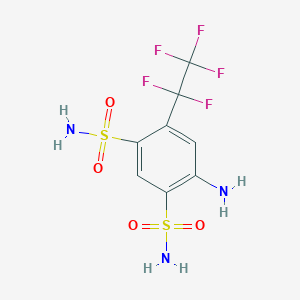
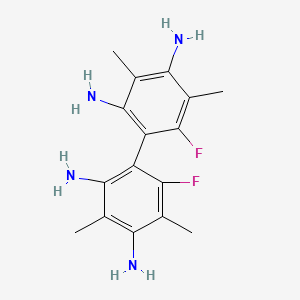
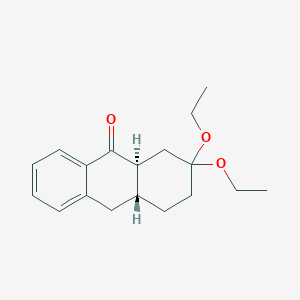
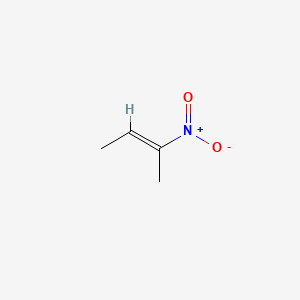

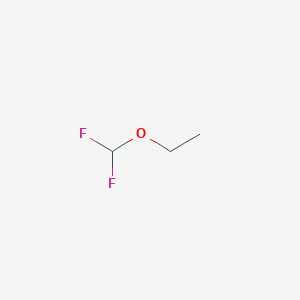
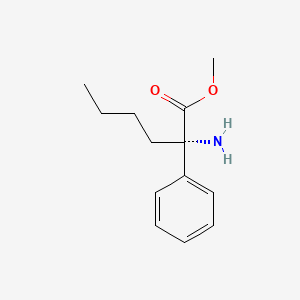

![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
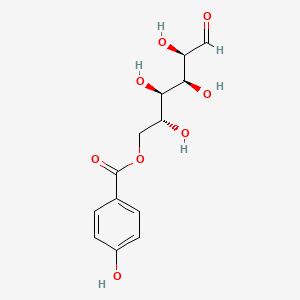
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
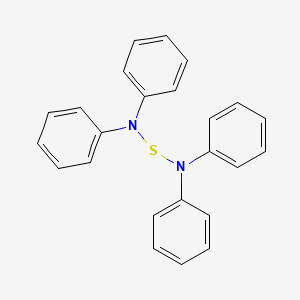
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
